3-Bromo-2-chloro-6-nitroquinoline

Descripción general

Descripción

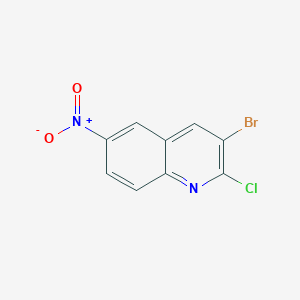

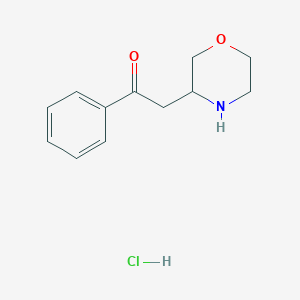

3-Bromo-2-chloro-6-nitroquinoline is a compound with the molecular formula C9H4BrClN2O2 and a molecular weight of 287.5 . It is a light yellow solid .

Molecular Structure Analysis

The InChI code for 3-Bromo-2-chloro-6-nitroquinoline is 1S/C9H4BrClN2O2/c10-7-4-5-3-6 (13 (14)15)1-2-8 (5)12-9 (7)11/h1-4H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

3-Bromo-2-chloro-6-nitroquinoline is a light yellow solid . The compound’s InChI code is 1S/C9H4BrClN2O2/c10-7-4-5-3-6 (13 (14)15)1-2-8 (5)12-9 (7)11/h1-4H .Aplicaciones Científicas De Investigación

Anticancer Research

3-Bromo-2-chloro-6-nitroquinoline: has been studied for its potential as an anticancer agent. Quinoline derivatives are known to exhibit anticancer properties, and this compound, with its unique substitution pattern, may interfere with the replication of cancer cells or inhibit key enzymes involved in tumor growth .

Antioxidant Development

The compound’s structure suggests that it could act as an antioxidant. Research into similar quinoline derivatives has shown that they can scavenge free radicals, which are harmful byproducts of cellular metabolism that can lead to oxidative stress and various diseases .

Anti-Inflammatory Agents

Quinoline compounds have been utilized in the development of anti-inflammatory drugs. The bromo-chloro-nitro substitution on the quinoline ring of 3-Bromo-2-chloro-6-nitroquinoline might contribute to its efficacy in reducing inflammation through the modulation of inflammatory pathways .

Antimalarial Applications

Quinolines are the backbone of many antimalarial drugs. The specific structure of 3-Bromo-2-chloro-6-nitroquinoline could be explored for its potential use in treating malaria, possibly by inhibiting the life cycle of the Plasmodium parasite .

Anti-SARS-CoV-2 (COVID-19)

Given the ongoing research into treatments for COVID-19, quinoline derivatives have been investigated for their antiviral properties3-Bromo-2-chloro-6-nitroquinoline may serve as a lead compound in the synthesis of drugs targeting the SARS-CoV-2 virus .

Antituberculosis Activity

Tuberculosis remains a global health challenge, and new drugs are constantly being sought. The nitro group in 3-Bromo-2-chloro-6-nitroquinoline could play a role in inhibiting the bacteria responsible for tuberculosis, making it a candidate for further study in this field .

Antimicrobial Properties

Research into quinoline derivatives has demonstrated their potential as antimicrobial agents. The halogenated nature of 3-Bromo-2-chloro-6-nitroquinoline might enhance its ability to disrupt microbial cell walls or interfere with DNA synthesis .

Green Chemistry Synthesis

The synthesis of 3-Bromo-2-chloro-6-nitroquinoline can be optimized using green chemistry principles. This includes employing eco-friendly catalysts and solvent-free conditions, which is crucial for sustainable chemical processes .

Safety And Hazards

Propiedades

IUPAC Name |

3-bromo-2-chloro-6-nitroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4BrClN2O2/c10-7-4-5-3-6(13(14)15)1-2-8(5)12-9(7)11/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXTUVELIICYPQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=C(C=C2C=C1[N+](=O)[O-])Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4BrClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20696020 | |

| Record name | 3-Bromo-2-chloro-6-nitroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20696020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-2-chloro-6-nitroquinoline | |

CAS RN |

296759-32-5 | |

| Record name | 3-Bromo-2-chloro-6-nitroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20696020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-amino-N-[1-(4-fluorophenyl)ethyl]acetamide hydrochloride](/img/structure/B1441457.png)

![1-N-[5-(trifluoromethyl)pyridin-2-yl]benzene-1,4-diamine dihydrochloride](/img/structure/B1441467.png)

![3-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}propan-1-amine hydrochloride](/img/structure/B1441474.png)

![tert-butyl 4-[2-hydroxy-2-(1-methyl-1H-pyrazol-4-yl)ethyl]piperazine-1-carboxylate dihydrochloride](/img/structure/B1441476.png)

![[4-(4-fluorophenyl)-1H-imidazol-2-yl]methanamine dihydrochloride](/img/structure/B1441480.png)